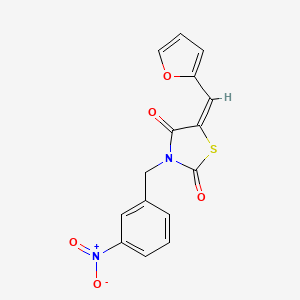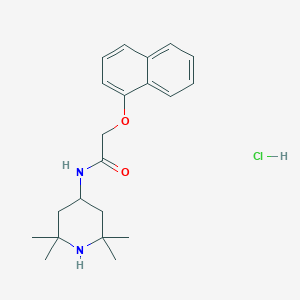![molecular formula C15H18ClF3N2O2 B5143860 N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea](/img/structure/B5143860.png)
N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea, commonly known as DMC or Diuron, is a herbicide that is widely used in agriculture to control weeds. It is also used in non-agricultural settings, such as golf courses, parks, and residential areas. DMC was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world.
Mecanismo De Acción
DMC works by inhibiting photosynthesis in plants, which ultimately leads to their death. It does this by inhibiting the enzyme photosystem II, which is essential for the process of photosynthesis. In cancer cells, DMC has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade.
Biochemical and Physiological Effects:
DMC has been shown to have a number of biochemical and physiological effects in both plants and animals. In plants, DMC can cause chlorosis, or yellowing of the leaves, as well as stunted growth and reduced photosynthetic activity. In animals, DMC can cause liver and kidney damage, as well as reproductive and developmental toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMC in lab experiments is its well-established mode of action and its ability to selectively target photosynthetic organisms. However, one limitation is its potential toxicity to non-target organisms, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on DMC. One area of interest is the development of more selective herbicides that can target specific weeds without harming non-target organisms. Another area of interest is the development of DMC derivatives with improved anti-cancer activity and reduced toxicity. Additionally, further research is needed to fully understand the environmental impact of DMC and other herbicides, as well as their potential effects on human health.
Métodos De Síntesis
DMC can be synthesized through a variety of methods, including reaction between 2-chloro-1,1,2-trifluoroethanol and 2-amino-phenol followed by reaction with cyclohexylisocyanate. Another method involves reaction between 2-chloro-1,1,2-trifluoroethanol and 2-nitrophenol followed by reduction of the nitro group to an amino group and subsequent reaction with cyclohexylisocyanate.
Aplicaciones Científicas De Investigación
DMC has been extensively studied for its herbicidal properties and its effects on the environment. In addition, recent research has focused on the potential use of DMC as an anti-cancer agent. Studies have shown that DMC can inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells.
Propiedades
IUPAC Name |
1-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O2/c16-13(17)15(18,19)23-12-9-5-4-8-11(12)21-14(22)20-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSFDBYQGIVUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC=C2OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid](/img/structure/B5143779.png)
![2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B5143780.png)
![6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5143786.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B5143787.png)
![2-phenylethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5143796.png)
![1-(2-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143798.png)
![2-{3,5-dichloro-2-[(4-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5143803.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5143835.png)
![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5143842.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5143850.png)
![1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5143858.png)

![1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5143887.png)